molecular formula C12H11BrF3NO B1457537 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine CAS No. 1500615-96-2

1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine

Cat. No.: B1457537
CAS No.: 1500615-96-2
M. Wt: 322.12 g/mol
InChI Key: JFBAKEXYWPBOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzoyl-pyrrolidine structure.

Preparation Methods

The synthesis of 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO/c13-10-4-3-8(7-9(10)12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBAKEXYWPBOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.